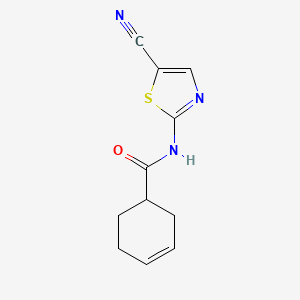

N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide

Description

N-(5-Cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide is a heterocyclic compound featuring a cyclohexene ring conjugated to a carboxamide group, which is further substituted with a 5-cyano-thiazole moiety. The cyclohexene moiety introduces conformational flexibility, which may influence solubility and binding interactions in biological systems.

Properties

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-6-9-7-13-11(16-9)14-10(15)8-4-2-1-3-5-8/h1-2,7-8H,3-5H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZDDUKMJRYPIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=NC=C(S2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide typically involves the reaction of a thiazole derivative with a cyclohexene derivative under specific conditions. One common method involves the cyanoacetylation of amines, where the thiazole derivative is reacted with a cyanoacetate in the presence of a base such as potassium hydroxide . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, solvent-free methods or the use of green solvents can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of solvents like DMF, toluene, or ethanol, and may require elevated temperatures or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted thiazole derivatives .

Scientific Research Applications

N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact pathways and molecular targets can vary, and further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:

- Core structure: Cyclohexene carboxamide linked to a 5-cyano-1,3-thiazol-2-yl group.

- Key functional groups: Cyano (-CN) on thiazole, carboxamide (-CONH-), and non-aromatic cyclohexene.

Analog Compounds (from ):

Pyrazole carboxamides (e.g., 3a–3p ):

- Core structure : 1,4-Disubstituted pyrazole carboxamide.

- Substituents : Chloro, aryl (phenyl, p-tolyl, 4-fluorophenyl), and methyl groups.

- Key functional groups: Cyano (-CN) on pyrazole, carboxamide (-CONH-), and aromatic rings .

Thiazole Derivatives (from –4):

Physicochemical Properties

Hypothetical Data for Target Compound:

- Melting point : Expected to be lower than pyrazole analogs (e.g., 3a: 133–135°C) due to reduced planarity from cyclohexene.

- Spectroscopy :

Pyrazole Analogs ():

| Compound | Yield (%) | m.p. (°C) | Key ¹H-NMR Shifts (δ, ppm) | MS (ESI) [M+H]+ |

|---|---|---|---|---|

| 3a | 68 | 133–135 | 8.12 (s, 1H), 7.61–7.43 (m) | 403.1 |

| 3b | 68 | 171–172 | 8.12 (s, 1H), 7.55–7.43 (m) | 437.1 |

| 3d | 71 | 181–183 | 8.12 (s, 1H), 7.51–7.21 (m) | 421.0 |

Electronic and Steric Effects

- The cyclohexene ring introduces steric hindrance and torsional strain, which may reduce crystallinity compared to rigid pyrazole analogs.

- Pyrazole Analogs : Aryl substituents (e.g., 4-fluorophenyl in 3d ) enhance π-π interactions, improving thermal stability. Methyl groups (e.g., 3a ) contribute to steric protection of the carboxamide .

Biological Activity

N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique thiazole ring which is known for its diverse biological activities. The structural formula can be represented as follows:

Where , , , , and correspond to the number of each atom in the molecular structure. The presence of the cyano group (–C≡N) and the cyclohexene moiety contributes to its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study involving various cancer cell lines demonstrated that this compound induces apoptosis in human breast cancer (MCF7) and laryngeal carcinoma (HEP2) cells.

Table 1: IC50 Values of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 | 9.5 |

| HEP2 | 12 |

The compound's mechanism involves the downregulation of anti-apoptotic proteins such as BCL2 and survivin, leading to enhanced cell death in cancerous cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the expression of pro-inflammatory cytokines like IL-6 and IL-1β, which are crucial in the inflammatory response. This action is particularly relevant in conditions where inflammation plays a key role in disease progression.

The compound's biological activity can be attributed to several mechanisms:

- Induction of Apoptosis : It activates caspases (Caspase 8 and Caspase 9), which are critical for the apoptotic pathway.

- Cell Cycle Arrest : Flow cytometric analysis indicates that treatment with this compound results in cell cycle arrest at the G0/G1 phase in MCF7 cells and G2/M phase in HEP2 cells .

- Gene Expression Modulation : Real-time PCR analysis revealed significant downregulation of genes associated with cell proliferation (KI67), survival (Survivin), and inflammation (IL-6, COX-2) .

Case Studies

Several studies have highlighted the efficacy of this compound:

-

Study on MCF7 Cells : This study found that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

- Findings : The expression levels of BAX increased while BCL2 decreased upon treatment, indicating a shift towards pro-apoptotic signaling.

-

HEP2 Cell Line Analysis : Similar results were observed in HEP2 cells where the compound inhibited migration and wound healing capabilities.

- : The compound's ability to inhibit migration suggests potential applications in preventing metastasis in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.